molecular formula C28H21FN6O3S B2609954 N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024569-86-5

N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No.: B2609954
CAS No.: 1024569-86-5
M. Wt: 540.57
InChI Key: KDFMQUCWNUUCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C28H21FN6O3S and its molecular weight is 540.57. The purity is usually 95%.
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Scientific Research Applications

Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors (TKIs) are a prominent area of research involving compounds with similar structural features to N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide. These compounds target the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which plays a crucial role in the signaling pathways that lead to cell proliferation. Research has demonstrated the synthesis and evaluation of pyrido[d]pyrimidines and quinazolines, revealing potent inhibitory activity against isolated EGFR. The development of these inhibitors is aimed at treating various forms of cancer, highlighting the critical role of structural analogues in the advancement of cancer therapeutics (Rewcastle et al., 1996).

Antifolate Agents

Another significant application is in the development of antifolate agents, which are designed to inhibit enzymes involved in the nucleotide synthesis pathway, such as thymidylate synthase (TS). These inhibitors are critical in the treatment of cancer due to their ability to prevent DNA synthesis in rapidly dividing cells. Novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential TS inhibitors, showcasing promising antitumor and antibacterial properties. The research underscores the potential of structurally related compounds in creating effective therapies against proliferative diseases (Gangjee et al., 1996).

Radiolabeled Compounds for Imaging

Research into radiolabeled compounds for positron emission tomography (PET) imaging also utilizes structural analogues of the given compound. These compounds have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), differentiating them from central benzodiazepine receptors (CBRs). Such studies are vital for understanding the expression of PBRs in neurodegenerative disorders, contributing to the diagnosis and monitoring of these diseases (Fookes et al., 2008).

Antimicrobial Activity

Compounds with structural similarities to this compound have also been explored for their antimicrobial properties. The synthesis and characterization of new derivatives, followed by assessments of their antibacterial ability against different microorganisms, exemplify the ongoing search for novel antimicrobial agents. This research is crucial in addressing the global challenge of antibiotic resistance, highlighting the importance of developing new compounds with effective antimicrobial activities (Valluri et al., 2017).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN6O3S/c29-18-10-8-17(9-11-18)15-30-24(36)14-22-27(38)35-26(32-22)20-5-1-2-6-21(20)33-28(35)39-16-19-13-25(37)34-12-4-3-7-23(34)31-19/h1-13,22H,14-16H2,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFMQUCWNUUCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=O)N5C=CC=CC5=N4)CC(=O)NCC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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